molecular formula C6H8F2O3 B1459468 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid CAS No. 1803603-34-0

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid

Cat. No.: B1459468
CAS No.: 1803603-34-0
M. Wt: 166.12 g/mol
InChI Key: VFSSYJZLKXRHEJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid can be achieved through a multi-step process . One common method involves the following steps:

Chemical Reactions Analysis

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid has several scientific research applications across various fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals, such as fungicides and pesticides.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The carboxylic acid group can also form ionic bonds with target molecules, further modulating their behavior.

Comparison with Similar Compounds

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

3-(difluoromethoxy)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-6(8)11-4-1-3(2-4)5(9)10/h3-4,6H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSSYJZLKXRHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919865-10-3
Record name rac-(1s,3s)-3-(difluoromethoxy)cyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid
Methyl 3-(difluoromethoxy)cyclobutane-1-carboxylate
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid
Reactant of Route 3
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid
Reactant of Route 5
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid

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